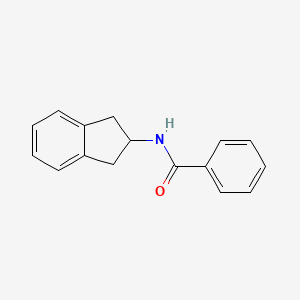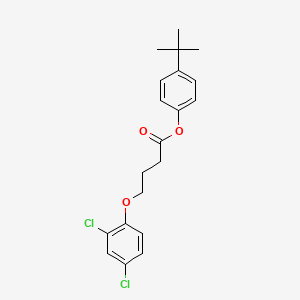
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate, also known as TBB, is a synthetic compound that has been widely used in scientific research for its ability to selectively inhibit protein phosphatase 2A (PP2A), a key enzyme involved in many cellular processes. TBB has been shown to have potential applications in cancer treatment, neurodegenerative diseases, and viral infections.
科学的研究の応用
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate has been extensively studied for its potential therapeutic applications in various diseases. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have neuroprotective effects in models of Parkinson's and Alzheimer's diseases by reducing oxidative stress and inflammation. In addition, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus, human immunodeficiency virus (HIV), and herpes simplex virus (HSV).
作用機序
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate selectively inhibits PP2A, a serine/threonine phosphatase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival. PP2A is also involved in the regulation of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. By inhibiting PP2A, this compound can modulate these pathways and affect cellular processes such as apoptosis, cell cycle progression, and autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation in neuronal cells, and inhibit viral replication in liver cells. This compound has also been shown to affect glucose metabolism and insulin secretion in pancreatic beta cells.
実験室実験の利点と制限
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate is a useful tool for studying the role of PP2A in various cellular processes and diseases. However, there are some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other phosphatases or proteins, which can complicate the interpretation of results. In addition, this compound may have different effects on different cell types or tissues, which can affect the reproducibility of results.
将来の方向性
There are many potential future directions for 4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate research. For example, further studies are needed to investigate the specificity and selectivity of this compound for PP2A, as well as its potential off-target effects. In addition, more research is needed to explore the therapeutic potential of this compound in various diseases, such as cancer, neurodegenerative diseases, and viral infections. Furthermore, the development of more potent and selective PP2A inhibitors based on the structure of this compound may lead to the discovery of novel therapeutics for various diseases.
合成法
4-tert-butylphenyl 4-(2,4-dichlorophenoxy)butanoate can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with 2,4-dichlorophenoxybutyric acid in the presence of a catalyst and solvent. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
(4-tert-butylphenyl) 4-(2,4-dichlorophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2O3/c1-20(2,3)14-6-9-16(10-7-14)25-19(23)5-4-12-24-18-11-8-15(21)13-17(18)22/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSHUKKDRICWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)
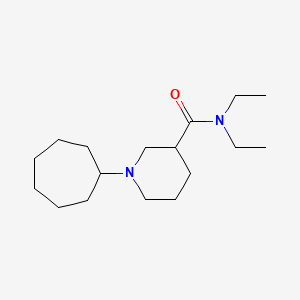
![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)

![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)
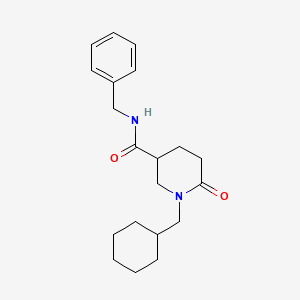
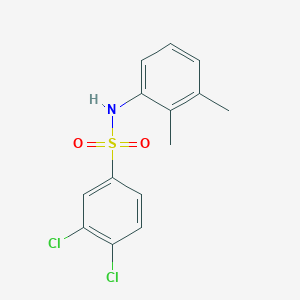
![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)

![(3,4-dimethoxybenzyl)[(1-phenylcyclopentyl)methyl]amine hydrochloride](/img/structure/B4923367.png)
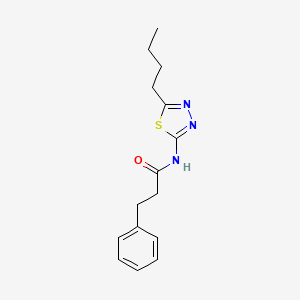
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)
